Nona-2,4,6,8-tetraynenitrile
Description
Nona-2,4,6,8-tetraynenitrile (hypothetical structure: NC–C≡C–C≡C–C≡C–C≡C–CH3) is a highly unsaturated nitrile featuring four conjugated triple bonds in a nine-carbon chain. Instead, a structurally related compound, 9-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenenitrile (CAS 536697-46-8), is documented . This compound has four conjugated double bonds (tetraene) and a nitrile group, with a molecular formula of C20H27NO and a molecular weight of 297.43 g/mol. Its structure includes a cyclohexenyl substituent, which distinguishes it from simpler polyyne nitriles.
Properties
CAS No. |
67483-72-1 |
|---|---|
Molecular Formula |
C9HN |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
nona-2,4,6,8-tetraynenitrile |
InChI |
InChI=1S/C9HN/c1-2-3-4-5-6-7-8-9-10/h1H |
InChI Key |
XBYCNIKNUFWLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC#CC#CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nona-2,4,6,8-tetraynenitrile typically involves the use of acetylene derivatives and nitrile precursors. One common method is the coupling of acetylene units under controlled conditions to form the desired tetrayne structure. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Nona-2,4,6,8-tetraynenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The triple bonds in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Nona-2,4,6,8-tetraynenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Nona-2,4,6,8-tetraynenitrile involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to its multiple triple bonds and nitrile group, which can participate in a range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 9-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenenitrile (referred to as Compound A) with structurally or functionally related nitriles and conjugated systems:
Key Comparisons:
Conjugation and Electronic Properties: Compound A and Isotretinoin E both feature conjugated tetraene systems, but the former’s nitrile group contrasts with the latter’s carboxylic acid. Nitriles generally exhibit higher polarity and reactivity in nucleophilic additions compared to carboxylic acids . The hypothetical Nona-2,4,6,8-tetraynenitrile (with four triple bonds) would display extreme rigidity and electron-deficient character, making it more reactive than Compound A’s tetraene system.
Substituent Effects: Compound A’s cyclohexenyl and methyl groups enhance steric stability, reducing aggregation in material applications. In contrast, 2,4,6,8-TeBDF lacks such substituents, contributing to its environmental persistence . The dimethylamino and nitro groups in N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile enable strong electron-withdrawing effects, favoring applications in enzyme inhibition .
Bioactivity and Toxicity: Isotretinoin E’s carboxylic acid group is critical for binding to retinoic acid receptors, whereas Compound A’s nitrile may limit bioavailability . Brominated congeners like 2,4,6,8-TeBDF exhibit toxicity profiles linked to bioaccumulation, a concern absent in most nitriles .
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